Cas no 68707-30-2 (methyl 2-(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate)
methyl 2-(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate
- methyl 2-[(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate
- EN300-1459726
- AKOS020184712
- 68707-30-2
-
- Inchi: 1S/C14H16O3/c1-16-12-7-6-10-4-3-5-11(13(10)9-12)8-14(15)17-2/h6-9H,3-5H2,1-2H3/b11-8-
- InChI Key: CMGVGAROQWTKFL-FLIBITNWSA-N
- SMILES: O(C)C1C=CC2=C(C=1)/C(=C\C(=O)OC)/CCC2
Computed Properties
- Exact Mass: 232.109944368g/mol
- Monoisotopic Mass: 232.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 35.5Ų
methyl 2-(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1459726-0.05g |
methyl 2-[(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate |
68707-30-2 | 0.05g |
$612.0 | 2023-05-25 | ||
| Enamine | EN300-1459726-0.1g |
methyl 2-[(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate |
68707-30-2 | 0.1g |
$640.0 | 2023-05-25 | ||
| Enamine | EN300-1459726-0.25g |
methyl 2-[(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate |
68707-30-2 | 0.25g |
$670.0 | 2023-05-25 | ||
| Enamine | EN300-1459726-0.5g |
methyl 2-[(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate |
68707-30-2 | 0.5g |
$699.0 | 2023-05-25 | ||
| Enamine | EN300-1459726-1.0g |
methyl 2-[(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate |
68707-30-2 | 1g |
$728.0 | 2023-05-25 | ||
| Enamine | EN300-1459726-2.5g |
methyl 2-[(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate |
68707-30-2 | 2.5g |
$1428.0 | 2023-05-25 | ||
| Enamine | EN300-1459726-5.0g |
methyl 2-[(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate |
68707-30-2 | 5g |
$2110.0 | 2023-05-25 | ||
| Enamine | EN300-1459726-10.0g |
methyl 2-[(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate |
68707-30-2 | 10g |
$3131.0 | 2023-05-25 | ||
| Enamine | EN300-1459726-50mg |
methyl 2-[(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate |
68707-30-2 | 50mg |
$612.0 | 2023-09-29 | ||
| Enamine | EN300-1459726-100mg |
methyl 2-[(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate |
68707-30-2 | 100mg |
$640.0 | 2023-09-29 |
methyl 2-(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on methyl 2-(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate
Methyl 2-(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate (CAS No. 68707-30-2): A Comprehensive Overview
Methyl 2-(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate, identified by its CAS number 68707-30-2, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound belongs to the class of tetrahydronaphthalene derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development.
The molecular structure of Methyl 2-(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate features a naphthalene core substituted with a methoxy group at the 7-position and an acetoacetate moiety at the 1-position. The presence of the double bond (indicated by the (1Z) configuration) adds another layer of complexity to its chemical properties, influencing its reactivity and interaction with biological targets.
In recent years, there has been a growing interest in tetrahydronaphthalene derivatives due to their potential pharmacological effects. Studies have shown that these compounds can exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The methoxy group in the structure of Methyl 2-(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate is particularly noteworthy, as it can modulate the electronic properties of the molecule and enhance its binding affinity to biological targets.
One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. Researchers have been exploring its use in targeting specific enzymes and receptors involved in various diseases. For instance, studies have suggested that derivatives of tetrahydronaphthalene can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation and oxidative stress.
The acetoacetate moiety in Methyl 2-(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate also contributes to its pharmacological profile. This group can undergo various metabolic transformations, potentially leading to bioactive metabolites with distinct biological activities. Such metabolic versatility makes this compound a valuable scaffold for drug discovery efforts.
Recent advancements in synthetic chemistry have enabled the efficient preparation of complex tetrahydronaphthalene derivatives like Methyl 2-(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate. These synthetic methods have improved yield and purity, making it more feasible to conduct detailed biological evaluations. High-throughput screening techniques have further accelerated the process of identifying lead compounds with promising pharmacological properties.
In addition to its potential therapeutic applications, Methyl 2-(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate has shown promise in material science applications. Its unique molecular structure and chemical properties make it a candidate for developing new materials with enhanced functionality. For example, it could be used in the creation of advanced polymers or organic electronic materials that exhibit improved stability and performance.
The study of this compound also contributes to our understanding of molecular interactions at the atomic level. Computational chemistry methods have been employed to model the binding interactions between Methyl 2-(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate and biological targets. These studies provide valuable insights into how structural modifications can influence binding affinity and selectivity.
Future research directions for Methyl 2-(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate include exploring its potential as a prodrug or a lead compound for derivative development. By modifying specific parts of its structure, researchers aim to enhance its pharmacological activity while minimizing side effects. Such efforts are crucial for translating laboratory findings into effective clinical treatments.
The synthesis and characterization of novel compounds like Methyl 2-(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate continue to drive innovation in the chemical and pharmaceutical industries. As our understanding of molecular structures and their interactions evolves, so does our ability to develop new drugs that address unmet medical needs.
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